Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate
Description
Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate is a benzoate ester derivative featuring two but-3-en-1-yloxy substituents at the 3- and 5-positions of the aromatic ring, along with a hydroxyl group at the 4-position and a methyl ester at the 1-position.
Properties
CAS No. |
649557-73-3 |
|---|---|
Molecular Formula |
C16H20O5 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
methyl 3,5-bis(but-3-enoxy)-4-hydroxybenzoate |
InChI |
InChI=1S/C16H20O5/c1-4-6-8-20-13-10-12(16(18)19-3)11-14(15(13)17)21-9-7-5-2/h4-5,10-11,17H,1-2,6-9H2,3H3 |
InChI Key |
BCRWEGXHUHTDNS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)OCCC=C)O)OCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with but-3-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction parameters and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a quinone derivative.
Reduction: The ester groups can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The but-3-en-1-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 4 can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The but-3-en-1-yloxy groups may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3,5-bis(cyclohexylmethoxy)-benzoate
Structural Differences :
- Substituents : The cyclohexylmethoxy groups in this analog are bulkier and fully saturated, contrasting with the unsaturated but-3-en-1-yloxy groups in the target compound.
- Planarity : The cyclohexylmethoxy analog exhibits near-planar geometry between the aromatic ring and ester group (average deviation: 0.003 Å), while the butenyloxy groups in the target compound may introduce torsional strain due to double-bond rigidity .
Crystallographic Behavior :
- Hydrogen Bonding : The cyclohexylmethoxy derivative forms C–H⋯O interactions, creating planar molecular stacks along the a-axis with a spacing of 3.549(2) Å. In contrast, the unsaturated butenyloxy groups in the target compound may alter packing efficiency due to steric or electronic effects .
- Unit Cell Parameters: The cyclohexyl analog crystallizes in a monoclinic system (a = 6.649 Å, b = 7.506 Å, c = 10.299 Å, β = 87.64°), whereas the target compound’s unit cell dimensions are likely smaller due to reduced substituent bulk.
| Parameter | Cyclohexylmethoxy Analog | But-3-en-1-yloxy Target Compound |
|---|---|---|
| Substituent Bulkiness | High (saturated cyclohexyl) | Moderate (unsaturated butenyl) |
| Aromatic Ring Planarity | 0.003 Å deviation | Not reported |
| Dominant Intermolecular Force | C–H⋯O hydrogen bonds | Potential π-π stacking or C–H⋯O |
| Crystallographic R Factor | 0.044 | Not reported |
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate
Functional Group Comparison :
- Triazine Core : This compound incorporates a 1,3,5-triazine ring, absent in the target benzoate. The triazine enhances electron-deficient character, enabling nucleophilic substitutions, whereas the target compound’s reactivity is governed by its hydroxyl and ester groups .
- Synthetic Route : Synthesized via stepwise nucleophilic aromatic substitution (general procedure B), contrasting with the target compound’s likely esterification or alkylation pathways .
Biological Activity
Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate (CAS No. 649557-73-3) is an organic compound with a molecular formula of C16H20O5 and a molecular weight of 292.33 g/mol. This compound features a unique structure characterized by two but-3-en-1-yloxy groups and a hydroxyl group attached to a benzoate framework, which significantly influences its biological activity.
Chemical Structure and Properties
The compound is an ester derived from 3,5-dihydroxybenzoic acid. The presence of functional groups such as hydroxyl and but-3-en-1-yloxy enhances its reactivity and potential interactions with biological systems.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H20O5 |
| Molecular Weight | 292.33 g/mol |
| CAS Number | 649557-73-3 |
| Functional Groups | Hydroxyl, Ether |
Antioxidant Properties
Preliminary studies suggest that this compound exhibits antioxidant properties . The hydroxyl group can engage in hydrogen bonding, potentially interacting with reactive oxygen species (ROS) and mitigating oxidative stress in biological systems .
Enzyme Interaction Studies
Research indicates that this compound can form hydrogen bonds with various proteins and enzymes, potentially modulating their activity. This interaction could influence several cellular processes, including metabolic pathways and signal transduction mechanisms.
Study on Antioxidant Activity
A study examining the antioxidant capabilities of various phenolic compounds found that derivatives similar to this compound displayed significant free radical scavenging activity. The mechanism was attributed to the ability of the hydroxyl group to donate hydrogen atoms to free radicals, thus stabilizing them .
Potential Applications in Medicine
The structural similarity of this compound to known bioactive compounds suggests potential applications in pharmacology. Its ability to interact with biological macromolecules may lead to the development of new therapeutic agents targeting oxidative stress-related diseases or cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
